molecular formula C15H12Cl2N2O B13797815 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13797815
M. Wt: 307.2 g/mol
InChI Key: FACFJWQODVHSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of two chlorine atoms and a dimethylbenzoxazole moiety attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step reactions. One common method includes the initial formation of the benzoxazole ring followed by chlorination and subsequent attachment of the aniline group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
  • 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzene

Uniqueness

What sets 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline apart from similar compounds is its specific substitution pattern and the presence of the aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Cl2N2O/c1-7-3-12-13(4-8(7)2)20-15(19-12)9-5-10(16)14(18)11(17)6-9/h3-6H,18H2,1-2H3

InChI Key

FACFJWQODVHSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C(=C3)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.